Cas no 1226440-22-7 (8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-2-carbonitrile)

8-Fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1λ⁶,4-benzothiazine-2-carbonitrile is a structurally complex heterocyclic compound featuring a benzothiazine core with a fluorine substituent, a sulfone group, and a nitrile functionality. Its unique molecular architecture, including the phenoxyphenyl moiety, suggests potential utility in pharmaceutical or materials science applications. The presence of electron-withdrawing groups (fluoro and nitrile) may enhance reactivity or stability, making it a candidate for further derivatization. The sulfone group could contribute to improved solubility or binding properties. This compound’s precise synthesis and functional group arrangement offer opportunities for research in medicinal chemistry, particularly in the development of bioactive molecules or advanced intermediates for drug discovery.
8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-2-carbonitrile structure
1226440-22-7 structure
Product Name:8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-2-carbonitrile
CAS No:1226440-22-7
MF:C21H13FN2O3S
MW:392.402927160263
CID:5396358
Update Time:2025-06-29

8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4H-1,4-Benzothiazine-2-carbonitrile, 8-fluoro-4-(4-phenoxyphenyl)-, 1,1-dioxide
    • 8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-2-carbonitrile
    • Inchi: 1S/C21H13FN2O3S/c22-19-7-4-8-20-21(19)28(25,26)18(13-23)14-24(20)15-9-11-17(12-10-15)27-16-5-2-1-3-6-16/h1-12,14H
    • InChI Key: ROESKHSIVNHZMR-UHFFFAOYSA-N
    • SMILES: S1(=O)(=O)C2=C(F)C=CC=C2N(C2=CC=C(OC3=CC=CC=C3)C=C2)C=C1C#N

Experimental Properties

  • Density: 1.49±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 569.5±50.0 °C(Predicted)
  • pka: -8.59±0.40(Predicted)

8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-2-carbonitrile Pricemore >>

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Additional information on 8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-2-carbonitrile

Introduction to 8-Fluoro-1,1-Dioxo-4-(4-Phenoxyphenyl)-4H-1λ6,4-Benzothiazine-2-Carbonitrile (CAS No. 1226440-22-7)

8-Fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1λ6,4-benzothiazine-2-carbonitrile (CAS No. 1226440-22-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiazines, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The unique structural features of this compound, particularly the presence of a fluoro group and a phenoxyphenyl substituent, contribute to its potential therapeutic applications and make it an interesting subject for further investigation.

The molecular structure of 8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1λ6,4-benzothiazine-2-carbonitrile is characterized by a benzothiazine core with a fluorine atom at the 8-position and a 4-phenoxyphenyl group at the 4-position. The fluorine substitution is known to enhance the lipophilicity and metabolic stability of the molecule, while the phenoxyphenyl group provides additional aromaticity and potential for π-π interactions with biological targets. These structural features collectively influence the compound's pharmacokinetic and pharmacodynamic properties.

Recent studies have explored the biological activities of 8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1λ6,4-benzothiazine-2-carbonitrile. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1λ6,4-benzothiazine-2-carbonitrile has also been investigated for its analgesic effects. Preclinical studies in animal models have demonstrated that this compound effectively reduces pain responses in both acute and chronic pain models. The mechanism of action appears to involve modulation of nociceptive pathways, possibly through interaction with specific receptors or ion channels involved in pain signaling.

The anticonvulsant activity of 8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1λ6,4-benzothiazine-2-carbonitrile has also been evaluated. In vivo studies using rodent models of epilepsy have shown that this compound can significantly reduce seizure frequency and duration. This makes it a promising candidate for the development of new anticonvulsant drugs, particularly for refractory epilepsy where current treatments are often inadequate.

Beyond its therapeutic applications, 8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1λ6,4-benzothiazine-2-carbonitrile has also been studied for its potential as a chemical probe in biological research. Its unique structure and functional groups make it suitable for use in assays designed to investigate specific biological processes or interactions. For example, it has been used to study the binding affinity and selectivity of various receptors and enzymes involved in inflammatory and pain pathways.

The synthesis of 8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1λ6,4-benzothiazine-2-carbonitrile involves several steps that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the reaction of 2-chloroacetonitrile with 5-aminothiophenol to form an intermediate thiophenol derivative, which is then further modified through a series of reactions including fluorination and substitution with phenoxyphenyl groups. The final step typically involves oxidation to form the dioxo moiety characteristic of benzothiazines.

In terms of safety and handling, 8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1λ6,4-benzothiazine-2-carbonitrile should be managed with standard laboratory precautions due to its chemical reactivity and potential health effects. It is important to use appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when handling this compound. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.

The future prospects for 8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1λ6,4-benzothiazine-2-carbonitrile are promising. Ongoing research aims to optimize its pharmacological profile through structural modifications and evaluate its efficacy in more advanced preclinical models. Clinical trials may be initiated if preclinical data support its safety and efficacy profiles. Additionally, further exploration into its mechanisms of action could lead to new insights into the underlying biology of inflammatory diseases, pain pathways, and epilepsy.

In conclusion, 8-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-4H-1λ6,4-benzothiazine-2-carbonitrile (CAS No. 1226440-22-7) is a multifaceted compound with significant potential in various therapeutic areas. Its unique structural features and diverse biological activities make it an important molecule for continued research and development in medicinal chemistry and pharmaceutical science.

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